
4,4'-Bis(hexyloxy)-3-methylazobenzene
Vue d'ensemble
Description
4,4’-Bis(hexyloxy)-3-methylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This particular compound features two hexyloxy groups and a methyl group attached to the aromatic rings, which influence its physical and chemical properties. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as liquid crystal displays and molecular switches.
Applications De Recherche Scientifique
4,4’-Bis(hexyloxy)-3-methylazobenzene has several scientific research applications:
Liquid Crystal Displays: Used as a component in liquid crystal displays due to its photochromic properties.
Molecular Switches: Employed in molecular switches and data storage devices because of its ability to undergo reversible photoisomerization.
Photomechanical Actuators: Utilized in photomechanical actuators where light-induced structural changes can generate mechanical motion.
Biological Studies: Investigated for its potential in biological studies, particularly in the development of light-responsive biomaterials.
Orientations Futures
The future directions for research on “4,4’-Bis(hexyloxy)-3-methylazobenzene” could involve further exploration of its properties and potential applications. For example, one study suggested that by incorporating liquid crystalline monomers with reduced aromatic content, both the temperature and irradiation conditions to induce mechanical response are reduced . Another study suggested that photodeformable polymer materials, such as those containing “4,4’-Bis(hexyloxy)-3-methylazobenzene”, could open new prospects for next-generation display, biomedical sensor, and lighting applications with unprecedented color purity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(hexyloxy)-3-methylazobenzene typically involves the following steps:
Nitration: The starting material, 4,4’-dihydroxy-3-methylazobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Etherification: The amino groups are converted to hexyloxy groups through etherification reactions using hexyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 4,4’-Bis(hexyloxy)-3-methylazobenzene follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as recrystallization or column chromatography to obtain high-purity product.
Quality Control: Implementing quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(hexyloxy)-3-methylazobenzene undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV or visible light induces a reversible trans-cis isomerization of the azo group.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Common Reagents and Conditions
Photoisomerization: UV or visible light, typically in the range of 300-400 nm.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Photoisomerization: Cis-4,4’-Bis(hexyloxy)-3-methylazobenzene.
Oxidation: 4,4’-Bis(hexyloxy)-3-methylazoxybenzene.
Reduction: 4,4’-Bis(hexyloxy)-3-methylhydrazobenzene.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(hexyloxy)-3-methylazobenzene primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a trans-cis isomerization of the azo group. This structural change can alter the compound’s physical properties, such as its shape, polarity, and absorption spectrum. These changes can be harnessed in various applications, such as controlling the alignment of liquid crystals in displays or inducing mechanical motion in photomechanical actuators.
Comparaison Avec Des Composés Similaires
4,4’-Bis(hexyloxy)-3-methylazobenzene can be compared with other azobenzene derivatives:
4,4’-Bis(hexyloxy)azoxybenzene: Similar in structure but contains an azoxy group (-N=N(O)-) instead of an azo group.
4,4’-Dihydroxyazobenzene: Lacks the hexyloxy groups, resulting in different solubility and photochromic properties.
4,4’-Dimethylazobenzene: Contains methyl groups instead of hexyloxy groups, affecting its physical and chemical behavior.
The uniqueness of 4,4’-Bis(hexyloxy)-3-methylazobenzene lies in its combination of hexyloxy and methyl groups, which impart specific solubility, stability, and photochromic characteristics, making it suitable for specialized applications in liquid crystal technology and photomechanical systems.
Propriétés
IUPAC Name |
(4-hexoxy-3-methylphenyl)-(4-hexoxyphenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-6-8-10-18-28-24-15-12-22(13-16-24)26-27-23-14-17-25(21(3)20-23)29-19-11-9-7-5-2/h12-17,20H,4-11,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNKXLZLMMAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


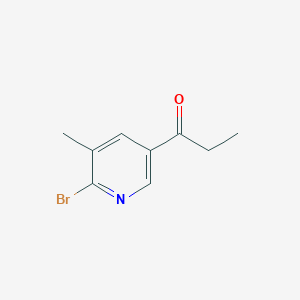
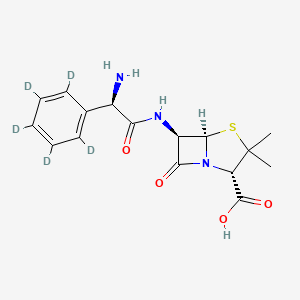
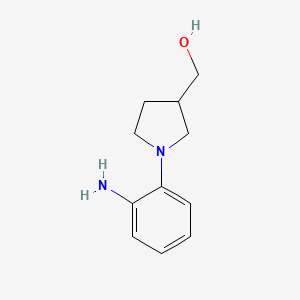
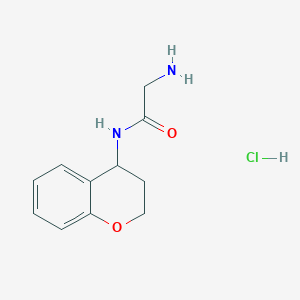
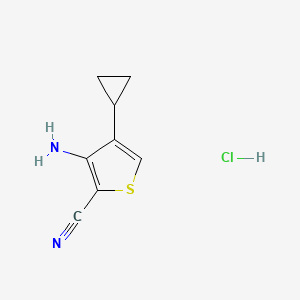


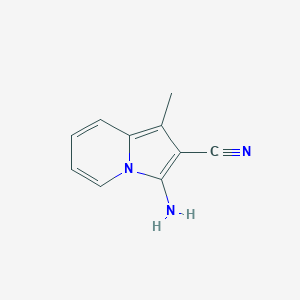
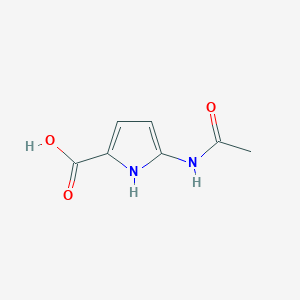
![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

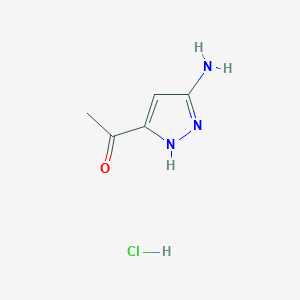
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
![cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1381342.png)
